molecular formula C17H37ClN2OS2 B13732029 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride CAS No. 15386-71-7

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride

Cat. No.: B13732029
CAS No.: 15386-71-7
M. Wt: 385.1 g/mol
InChI Key: RMCRJEZEBDAVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the following steps:

    Formation of the Acetamidopropyl Intermediate: This step involves the reaction of 3-aminopropylamine with acetic anhydride to form 3-acetamidopropylamine.

    Formation of the Decylaminoethyl Intermediate: This step involves the reaction of decylamine with ethylene oxide to form 2-(decylamino)ethanol.

    Formation of the Disulfide Bond: The final step involves the reaction of the two intermediates in the presence of a disulfide-forming reagent such as iodine or hydrogen peroxide to form 3-Acetamidopropyl 2-(decylamino)ethyl disulfide. The hydrochloride salt is then formed by reacting the disulfide compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amides and thiols.

Scientific Research Applications

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

    Biology: It is used in the study of protein folding and disulfide bond formation in proteins.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are essential in various biological processes such as protein folding and cellular signaling. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A water-soluble carbodiimide used in peptide synthesis and protein crosslinking.

    N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used in organic synthesis for the formation of amide bonds.

Uniqueness

3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is unique due to its combination of an acetamide group and a disulfide bond, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo redox reactions and form stable disulfide bonds makes it particularly valuable in biological and chemical research.

Properties

CAS No.

15386-71-7

Molecular Formula

C17H37ClN2OS2

Molecular Weight

385.1 g/mol

IUPAC Name

2-(3-acetamidopropyldisulfanyl)ethyl-decylazanium;chloride

InChI

InChI=1S/C17H36N2OS2.ClH/c1-3-4-5-6-7-8-9-10-12-18-14-16-22-21-15-11-13-19-17(2)20;/h18H,3-16H2,1-2H3,(H,19,20);1H

InChI Key

RMCRJEZEBDAVHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[NH2+]CCSSCCCNC(=O)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.